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Compound of Interest

Compound Name: Thalidomide-PEG2-C2-NH2

Cat. No.: B3115336

For researchers, scientists, and drug development professionals embarking on studies
involving targeted protein degradation, obtaining high-quality reagents is paramount.
Thalidomide-PEG2-C2-NH2, a key building block in the synthesis of Proteolysis Targeting
Chimeras (PROTACS), is available from several reputable suppliers specializing in chemical
reagents for research.

Key Suppliers:

o MedchemExpress: A prominent supplier of research chemicals and biochemicals,
MedchemExpress offers Thalidomide-PEG2-C2-NH2 and its hydrochloride salt, providing
detailed product information and technical data.[1][2]

e Invivochem: This supplier provides Thalidomide-PEG2-C2-NH2 for research use, with
information on product specifications and handling.

e BroadPharm: Specializing in PEG linkers and bioconjugation reagents, BroadPharm offers a
range of thalidomide-based linkers, including versions with protective groups suitable for
multi-step PROTAC synthesis.[3]

» Xcess Biosciences: This company supplies Thalidomide-PEG2-C2-NH2 hydrochloride,
along with its chemical and physical properties, for research applications.[4]

o MySkinRecipes: This supplier also lists Thalidomide-PEG2-C2-NH2 hydrochloride for
research purposes.[5]
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e Glycomindsynth: Offers Thalidomide-NH-PEG2-C2-NH2 with specified purity levels.[6]

It is important to note that this product is intended for research use only and is not for human
consumption.[1][7]

Application Notes

Thalidomide-PEG2-C2-NH2 is a bifunctional molecule comprising the thalidomide moiety,
which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEGylated linker with
a terminal primary amine. This primary amine serves as a versatile chemical handle for
conjugation to a "warhead"—a ligand that specifically binds to a target protein of interest (POI).
The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close
proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the
target protein by the proteasome.

The PEG2 linker in Thalidomide-PEG2-C2-NH2 enhances the solubility and pharmacokinetic
properties of the resulting PROTAC. The length and composition of the linker are critical for the
formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately
determine the degradation efficiency.

Summary of Quantitative Data

For ease of comparison, the following table summarizes key quantitative data for Thalidomide-
PEG2-C2-NH2 and its hydrochloride salt, as provided by various suppliers. Researchers
should always refer to the Certificate of Analysis provided by the supplier for batch-specific
data.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/801/565/synple2-application-note-degrader-building-block-amine.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Linker_Technologies_in_PROTAC_Synthesis_Traditional_Amide_vs_Click_Chemistry.pdf
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3115336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Thalidomide-PEG2-C2-NH2

Property Thalidomide-PEG2-C2-NH2 .
Hydrochloride

Molecular Formula C19H24N406 C19H25CIN4Os

Molecular Weight 404.42 g/mol 440.88 g/mol
2064175-30-8 (related

CAS Number 2245697-87-2
structure)

) >95% to =98% (supplier

Purity 298%
dependent)

Appearance Solid Solid Powder

Storage Conditions

-20°C for long-term storage

Dry, dark, and at -20°C for up

to 1 year

Solubility

Soluble in DMSO

To be determined by the end-
user

Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond

Formation

This protocol describes a general method for conjugating Thalidomide-PEG2-C2-NH2 to a

target protein ligand (warhead) that possesses a carboxylic acid functional group.

Materials:

Thalidomide-PEG2-C2-NH2

Warhead with a carboxylic acid group

Amide coupling reagents (e.g., HATU, HOBt, EDC)

Anhydrous N,N-Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)
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» HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
e Analytical instruments (LC-MS, NMR) for characterization
Procedure:

o Activation of the Warhead: In a clean, dry reaction vial, dissolve the warhead (1.0 equivalent)
in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-
nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-
30 minutes to activate the carboxylic acid.

e Coupling Reaction: To the activated warhead solution, add a solution of Thalidomide-PEG2-
C2-NH2 (1.0 equivalent) in anhydrous DMF.

e Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting
materials are consumed. The reaction time can vary from a few hours to overnight.

 Purification: Upon completion, purify the reaction mixture using preparative reverse-phase
HPLC to isolate the desired PROTAC.

e Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS
and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading
the target protein in a cellular context.

Materials:

Cell line expressing the target protein

Synthesized PROTAC

Vehicle control (e.g., DMSO)

Cell culture medium and supplements
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e Phosphate-buffered saline (PBS)

o Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membranes and transfer apparatus

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody against the target protein

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)
e HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system for chemiluminescence detection

Procedure:

e Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere
overnight. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10
uM) and a vehicle control for a specified time (e.g., 24 hours).

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

e Protein Quantification: Determine the protein concentration of each cell lysate using a BCA
assay.

o SDS-PAGE and Western Blotting:
o Normalize the protein concentrations and prepare samples with Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.
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o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against the target protein overnight at
4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again and apply the chemiluminescent substrate.

o Detect the signal using an imaging system.

» Loading Control: Strip the membrane and re-probe with an antibody against a loading control
to ensure equal protein loading.

o Data Analysis: Quantify the band intensities using densitometry software. Normalize the
target protein levels to the loading control and express them as a percentage of the vehicle-
treated control.

Protocol 3: Cell Viability Assay

This protocol describes how to evaluate the effect of the synthesized PROTAC on cell viability
using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Materials:

e Cell line of interest

e Synthesized PROTAC

e Vehicle control (e.g., DMSO)

» White, opaque 96-well plates suitable for luminescence measurements
o CellTiter-Glo® reagent

e Luminometer

Procedure:
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o Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of the synthesized PROTAC and a
vehicle control.

 Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell
culture conditions.

e Assay Procedure:

o

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[¢]

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

[e]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition: Measure the luminescence of each well using a luminometer.

o Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot
the results as a dose-response curve to determine the half-maximal inhibitory concentration
(1C50).

Visualizations
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Caption: Mechanism of action of a thalidomide-based PROTAC.
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Caption: A typical experimental workflow for PROTAC development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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